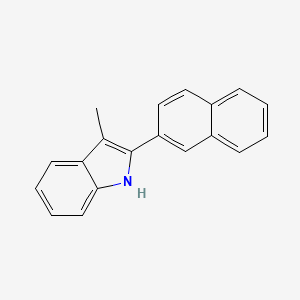
1H-Indole, 3-methyl-2-(2-naphthalenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Indole, 3-methyl-2-(2-naphthalenyl)- is a complex organic compound belonging to the indole family. Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals. This particular compound features a 3-methyl group and a 2-naphthalenyl group attached to the indole core, making it a unique and interesting molecule for various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Indole, 3-methyl-2-(2-naphthalenyl)- typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. This process involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions to form the indole structure . For this specific compound, the starting materials would include a naphthalenyl-substituted ketone and methyl-substituted phenylhydrazine.
Industrial Production Methods: Industrial production of indole derivatives often employs catalytic methods to enhance yield and efficiency. Catalysts such as palladium or platinum on carbon are commonly used in hydrogenation reactions to achieve the desired substitution patterns on the indole ring .
Chemical Reactions Analysis
Types of Reactions: 1H-Indole, 3-methyl-2-(2-naphthalenyl)- undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed:
Oxidation: Indole-2-carboxylic acids.
Reduction: Fully saturated indole derivatives.
Substitution: N-alkylated or N-acylated indoles.
Scientific Research Applications
1H-Indole, 3-methyl-2-(2-naphthalenyl)- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1H-Indole, 3-methyl-2-(2-naphthalenyl)- involves its interaction with various molecular targets and pathways. The indole core can bind to multiple receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation or microbial growth . The exact pathways and targets depend on the specific biological context and the compound’s structural features.
Comparison with Similar Compounds
1H-Indole, 3-methyl-: A simpler indole derivative with a single methyl group at the 3-position.
1H-Indole, 2-methyl-: Another indole derivative with a methyl group at the 2-position.
1H-Indole, 3-(2-methoxy-1-naphthalenyl)-: A closely related compound with a methoxy group instead of a methyl group.
Uniqueness: 1H-Indole, 3-methyl-2-(2-naphthalenyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both a methyl and a naphthalenyl group enhances its potential for diverse applications in research and industry.
Properties
CAS No. |
101894-98-8 |
|---|---|
Molecular Formula |
C19H15N |
Molecular Weight |
257.3 g/mol |
IUPAC Name |
3-methyl-2-naphthalen-2-yl-1H-indole |
InChI |
InChI=1S/C19H15N/c1-13-17-8-4-5-9-18(17)20-19(13)16-11-10-14-6-2-3-7-15(14)12-16/h2-12,20H,1H3 |
InChI Key |
OBJWVPGNTKOQKI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(NC2=CC=CC=C12)C3=CC4=CC=CC=C4C=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















